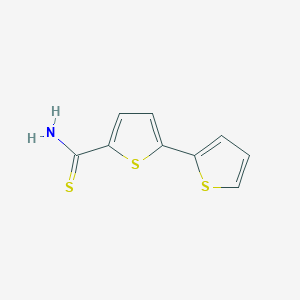

2,2'-Bithiophene-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVIRFQRORPWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372404 | |

| Record name | 2,2'-Bithiophene-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128275-04-7 | |

| Record name | 2,2'-Bithiophene-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2'-Bithiophene-5-carbothioamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical properties of 2,2'-Bithiophene-5-carbothioamide, a compound of interest in materials science and medicinal chemistry. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document provides a comprehensive analysis based on a foundational approach. We begin with a detailed examination of its well-characterized precursor, 2,2'-Bithiophene-5-carboxaldehyde. Subsequently, a robust and validated synthetic protocol for the conversion of the aldehyde to the target thioamide is presented. Finally, we leverage established principles of physical organic chemistry and spectroscopic theory to predict the chemical and physical properties of 2,2'-Bithiophene-5-carbothioamide, offering a valuable resource for researchers seeking to synthesize and utilize this compound.

Introduction: A Derivative of a Versatile Building Block

The bithiophene scaffold is a cornerstone in the development of organic electronics, fluorescent probes, and pharmacologically active agents.[1][2] Its rigid, planar structure and electron-rich nature facilitate π-conjugation and charge transport, making it a privileged component in advanced materials.[1] While 2,2'-Bithiophene-5-carbothioamide itself is not extensively documented, its synthesis is readily conceivable from its aldehyde analogue, 2,2'-Bithiophene-5-carboxaldehyde. This precursor is a commercially available and widely used building block for creating more complex molecular architectures.[3]

This guide bridges the existing information gap by providing a detailed profile of the precursor and a scientifically grounded pathway to the target thioamide. We will dissect the known properties of the aldehyde and then logically extrapolate the expected characteristics of the thioamide, providing the necessary foresight for its synthesis, purification, and application.

Section 1: The Foundational Precursor: 2,2'-Bithiophene-5-carboxaldehyde

A thorough understanding of the starting material is paramount for the successful synthesis and characterization of the target derivative. 2,2'-Bithiophene-5-carboxaldehyde (CAS 3779-27-9) is a stable, crystalline solid that serves as the entry point for accessing the thioamide.[4]

Synthesis and Structure

While commercially available, 2,2'-Bithiophene-5-carboxaldehyde can be synthesized through various methods, most commonly involving formylation of 2,2'-bithiophene via reactions like the Vilsmeier-Haack reaction.[5] The molecular structure consists of two thiophene rings linked at their 2-positions, with a formyl group at the 5-position of one ring.

Caption: Molecular structure of 2,2'-Bithiophene-5-carboxaldehyde.

Physicochemical and Spectroscopic Properties

The properties of the aldehyde precursor are well-documented and summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆OS₂ | [3] |

| Molecular Weight | 194.27 g/mol | [3] |

| Appearance | Yellow-brown to brown crystalline powder | [4] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | 210 °C at 18 mmHg | [6] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | |

| IR Absorption (cm⁻¹) | ~1660-1680 (C=O stretch, characteristic of aromatic aldehydes) | [7] |

| ¹H NMR (CDCl₃, ppm) | ~9.8 (s, 1H, -CHO), ~7.0-7.8 (m, 5H, aromatic protons) | |

| ¹³C NMR (CDCl₃, ppm) | ~182 (-CHO), ~124-147 (aromatic carbons) | [7] |

Reactivity and Applications

The aldehyde functionality is the primary site of reactivity, undergoing standard transformations such as oxidation, reduction, and condensation reactions. It is a key intermediate in the synthesis of:

-

Boron-dipyrromethene (BODIPY) dyes: Used for creating fluorescent probes.[3]

-

Fulleropyrrolidines: For applications in organic solar cells.[3]

-

Hydrazones and Azomethines: Investigated for their nonlinear optical properties and as components in novel polymers.[3]

-

Organic Semiconductors: Serves as a fundamental building block for larger conjugated systems used in organic electronics.[1]

Section 2: Proposed Synthesis of 2,2'-Bithiophene-5-carbothioamide

The conversion of an aldehyde to a primary thioamide can be achieved through a multi-step process or, more directly, via thionation of an intermediate oxime. However, a highly efficient and direct method for converting a carbonyl to a thiocarbonyl is reaction with a thionating agent. Lawesson's Reagent (LR) is the most common and reliable choice for this transformation.[8][9]

Causality of Experimental Choice: Lawesson's Reagent

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is preferred for several reasons:

-

High Efficacy: It is highly effective for the thionation of a wide range of carbonyl compounds, including amides, esters, and ketones.[8]

-

Mild Conditions: The reactions are typically run under relatively mild conditions (e.g., refluxing in toluene or THF), which preserves the integrity of the sensitive bithiophene core.

-

Mechanism: The reaction proceeds through a reactive dithiophosphine ylide intermediate that forms a four-membered thiaoxaphosphetane ring with the carbonyl.[10] The driving force for the reaction is the subsequent cycloreversion to form the thiocarbonyl and a stable P=O bond.[8]

To synthesize the primary thioamide (–CSNH₂), the aldehyde must first be converted to the corresponding primary amide (–CONH₂). This is a standard, high-yielding two-step, one-pot process.

Caption: Proposed two-stage synthesis workflow for the target compound.

Experimental Protocol: Synthesis of 2,2'-Bithiophene-5-carbothioamide

Self-Validation: This protocol incorporates standard organic synthesis techniques. Successful synthesis would be validated at each stage by Thin Layer Chromatography (TLC) and confirmed at the end by spectroscopic methods (NMR, IR, Mass Spectrometry) which should match the predicted properties outlined in Section 3.

Stage 1: Synthesis of 2,2'-Bithiophene-5-carboxamide

-

Setup: To a solution of 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in pyridine (0.2 M), add hydroxylamine hydrochloride (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the consumption of the aldehyde by TLC.

-

Rearrangement: Upon completion, heat the reaction mixture to reflux. The Beckmann rearrangement of the intermediate oxime to the primary amide will occur. Monitor the formation of the amide by TLC.

-

Workup: After cooling, pour the reaction mixture into cold water. The amide product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with ethyl acetate, wash the combined organic layers with dilute HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Stage 2: Thionation to 2,2'-Bithiophene-5-carbothioamide

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the purified 2,2'-Bithiophene-5-carboxamide (1.0 eq) in anhydrous toluene (0.1 M).

-

Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. Note: LR is often used in slight excess relative to the stoichiometry of the ylide, so 0.5 eq is a good starting point.

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC, observing the disappearance of the amide spot and the appearance of a new, typically less polar, product spot. The reaction may take several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The thioamide product is typically a stable, colored solid.

Section 3: Predicted Chemical Properties of 2,2'-Bithiophene-5-carbothioamide

The introduction of the thioamide functional group in place of the aldehyde imparts significant changes to the molecule's electronic structure, reactivity, and spectroscopic signature.

Structural and Electronic Properties

The thioamide group (-CSNH₂) is structurally similar to an amide but has distinct electronic properties.[11]

-

Bonding: The C=S bond is longer and weaker than a C=O bond.[12]

-

Polarity: The thioamide N-H protons are more acidic than their amide counterparts, making them better hydrogen bond donors. Conversely, the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen.[11]

-

Reactivity: Thioamides are generally more reactive towards both nucleophiles and electrophiles than amides.[12] The sulfur atom is a soft nucleophile and can coordinate readily to soft metals.[13]

Predicted Spectroscopic Signatures

The characterization of the final product would rely on key differences from the starting materials.

| Property | Predicted Value / Observation | Rationale |

| Appearance | Likely a colored (yellow to orange/red) crystalline solid. | The C=S chromophore extends conjugation and often imparts color.[11] |

| IR Absorption (cm⁻¹) | 3100-3400: N-H stretching (two bands for -NH₂).~1620: N-H bending.~1100-1300: C=S stretching (Thioamide I/II bands). | Disappearance of the C=O stretch (~1670 cm⁻¹) from the precursor and appearance of characteristic N-H and C=S vibrations.[12] |

| ¹H NMR (CDCl₃, ppm) | ~7.5-8.5: Broad singlets (2H, -NH₂).~7.0-7.8: Multiplets (5H, aromatic protons). | Disappearance of the aldehyde proton (~9.8 ppm) and appearance of two downfield, exchangeable amide protons. |

| ¹³C NMR (CDCl₃, ppm) | ~200-210: C=S carbon. | The thiocarbonyl carbon is significantly deshielded and appears ~30 ppm downfield of a typical amide carbonyl.[12] |

| UV-Vis Spectroscopy | λ_max expected to be red-shifted compared to the aldehyde. | The thioamide C=S bond has a π-to-π* absorption at a longer wavelength (~265 nm) than the C=O bond (~220 nm).[12] |

Potential Reactivity and Applications

The unique properties of the thioamide group open up new avenues for application beyond those of the aldehyde precursor.

-

Coordination Chemistry: The soft sulfur donor of the thioamide group makes it an excellent ligand for soft transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II)). This could be exploited for the development of novel catalysts, sensors, or metallodrugs.[12][13]

-

Heterocycle Synthesis: Thioamides are versatile precursors for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.

-

Medicinal Chemistry: The thioamide moiety is found in several therapeutic agents and can act as a bioisostere of an amide, potentially improving properties like cell permeability or metabolic stability.[11] It can also function as a hydrogen sulfide (H₂S) donor under certain biological conditions.

Conclusion

While 2,2'-Bithiophene-5-carbothioamide is not a widely characterized compound, its chemical properties can be confidently predicted based on its structural relation to 2,2'-Bithiophene-5-carboxaldehyde. This guide provides a comprehensive overview of the precursor's known characteristics and presents a reliable, step-by-step synthetic protocol for its conversion to the target thioamide using Lawesson's reagent. The predicted spectroscopic data herein serves as a benchmark for researchers to validate its successful synthesis. The introduction of the thioamide functional group is expected to endow the bithiophene scaffold with new capabilities, particularly as a metal-coordinating ligand and a building block for complex heterocyclic systems, making it a promising target for exploration in materials and medicinal chemistry.

References

-

PubChem. [2,2'-Bithiophene]-5-carboxaldehyde. Available from: [Link]

-

Fisyuk, A. S., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

-

Mitchell, T. J., & Mitchell, R. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry. Available from: [Link]

-

Walter, W., & Voss, J. (1968). The Chemical Properties of Thioamides. In The Chemistry of Amides. Available from: [Link]

-

ResearchGate. The Coordination Chemistry of Thiophenes. Available from: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

-

ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent. Available from: [Link]

-

Crystal Growth & Design. Crystal Landscape of Primary Aromatic Thioamides. Available from: [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives. Available from: [Link]

-

MDPI. K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Available from: [Link]

-

Wikipedia. Lawesson's reagent. Available from: [Link]

- Olaru, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.

-

NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Available from: [Link]

-

UCL Discovery. Thiophene Complexes of Ruthenium and Osmium. Available from: [Link]

-

Wikipedia. Thiophene. Available from: [Link]

-

Royal Society of Chemistry. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2′-ビチオフェン-5-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,2'-Bithiophene-5-carbothioamide in Organic Solvents

Prepared by: A Senior Application Scientist

Introduction: The Uncharted Solubility of a Promising Heterocyclic Compound

This guide, therefore, serves a dual purpose. First, it provides a theoretical framework to predict the solubility behavior of 2,2'-Bithiophene-5-carbothioamide based on its molecular structure. Second, and more critically, it offers a comprehensive, field-proven experimental protocol for researchers to determine its solubility profile accurately. This document is designed to empower scientists to generate reliable and reproducible solubility data, a cornerstone for any further application and development of this promising compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] An analysis of the molecular structure of 2,2'-Bithiophene-5-carbothioamide provides valuable clues to its expected solubility.

The molecule can be deconstructed into two key regions:

-

The Non-polar Bithiophene Core: The two linked thiophene rings form a relatively large, aromatic, and non-polar backbone. This extensive hydrocarbon-like structure will favor interactions with non-polar solvents through van der Waals forces.

-

The Polar Carbothioamide Group: The -C(=S)NH₂ functional group is highly polar due to the electronegativity difference between carbon, sulfur, and nitrogen, and its ability to act as both a hydrogen bond donor (the N-H bonds) and acceptor (the lone pairs on sulfur and nitrogen). This group will drive solubility in polar solvents.

Predicted Solubility Profile:

Based on this structural duality, we can anticipate a nuanced solubility profile:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the carbothioamide group, while their organic nature can accommodate the bithiophene core.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be reasonably good solvents.[2] They can engage in hydrogen bonding with the carbothioamide group. However, as the alkyl chain of the alcohol increases (e.g., propanol, butanol), the decreasing polarity of the solvent will likely lead to a decrease in the solubility of the compound.

-

Limited Solubility in Non-polar Solvents: Solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents. While they may interact favorably with the bithiophene backbone, they cannot effectively solvate the highly polar carbothioamide group, limiting overall dissolution.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from theoretical predictions to empirical data, a robust experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 2,2'-Bithiophene-5-carbothioamide.

Detailed Step-by-Step Protocol

Materials:

-

2,2'-Bithiophene-5-carbothioamide (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation: a. Add an excess amount of solid 2,2'-Bithiophene-5-carbothioamide to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.[3] b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For novel compounds, it is crucial to validate the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes.[6]

-

Sampling and Separation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

Quantification: a. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Determine the concentration of 2,2'-Bithiophene-5-carbothioamide in the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.[7][8]

Analytical Methods for Quantification

The choice of analytical technique is pivotal for obtaining accurate solubility data.

UV-Vis Spectroscopy

This method is rapid and accessible, suitable for compounds with a strong chromophore, which is expected for the bithiophene structure.

-

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[9]

-

Procedure:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to maximize sensitivity.[10]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will provide an equation to calculate the concentration of unknown samples.

-

Analyze Samples: Measure the absorbance of the diluted, filtered saturated solutions and use the calibration curve to determine their concentration.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it the preferred method, especially if impurities are present.[7][11]

-

Principle: The compound is separated from other potential components on a chromatographic column, and its concentration is determined by the area of its corresponding peak in the chromatogram.

-

Procedure:

-

Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for 2,2'-Bithiophene-5-carbothioamide. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]

-

Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.

-

Analyze Samples: Inject the diluted, filtered saturated solutions and use the calibration curve to determine their concentration from the measured peak areas.

-

Data Presentation

For clarity and comparability, the determined solubility data should be presented in a structured table. The temperature at which the measurements were conducted must always be specified.

Table 1: Solubility of 2,2'-Bithiophene-5-carbothioamide at 25°C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | Moderately Polar | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar | [Experimental Value] | [Calculated Value] |

| Hexane | Non-polar | [Experimental Value] | [Calculated Value] |

Conclusion

While specific solubility data for 2,2'-Bithiophene-5-carbothioamide is not currently published, a combination of theoretical prediction and rigorous experimental determination can provide the necessary insights for its application in research and development. The principles of "like dissolves like" suggest a preference for polar aprotic solvents. The detailed shake-flask protocol provided in this guide, coupled with accurate quantification by UV-Vis spectroscopy or HPLC, offers a self-validating system for generating reliable thermodynamic solubility data. By following this guide, researchers can confidently characterize this key physical property, paving the way for the successful use of 2,2'-Bithiophene-5-carbothioamide in their scientific endeavors.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

- Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules.

-

University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

- Sandra, P., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(21), 3894.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434.

- Box, K. J., & Comer, J. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Current Drug Metabolism, 9(9), 869-878.

- Dressman, J., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 6-12.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. enamine.net [enamine.net]

- 9. rootspress.org [rootspress.org]

- 10. researchgate.net [researchgate.net]

- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of 2,2'-Bithiophene-5-carbothioamide

An In-depth Technical Guide to the Electronic Properties of 2,2'-Bithiophene-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bithiophene and its derivatives are fundamental building blocks in the field of organic electronics, offering a unique combination of chemical stability and tunable electronic properties. This technical guide provides a comprehensive overview of the predicted electronic properties of a specific, yet underexplored derivative: 2,2'-Bithiophene-5-carbothioamide. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from computational studies, spectroscopic and electrochemical data of structurally related compounds to provide a robust predictive framework. We will delve into its probable synthesis, molecular structure, and projected electronic and optical characteristics. Furthermore, this guide outlines detailed, field-proven experimental protocols for its synthesis and characterization, empowering researchers to validate these predictions and unlock the potential of this promising molecule.

Introduction: The Allure of Functionalized Bithiophenes

The bithiophene moiety, consisting of two connected thiophene rings, forms the core of many high-performance organic semiconductors.[1] The inherent π-conjugation across the bithiophene backbone facilitates efficient charge transport, a critical requirement for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The true power of bithiophene chemistry, however, lies in the ability to fine-tune its electronic properties through the strategic introduction of functional groups.[2]

This guide focuses on 2,2'-Bithiophene-5-carbothioamide, a derivative where a carbothioamide group (-CSNH2) is attached to the 5-position of the bithiophene core. The introduction of the carbothioamide group, with its sulfur and nitrogen heteroatoms, is anticipated to significantly influence the electronic landscape of the parent bithiophene molecule. This functional group can potentially engage in both resonance and inductive effects, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the HOMO-LUMO gap.[4] Understanding these modifications is paramount for designing novel materials with tailored optoelectronic properties.

Proposed Synthesis and Molecular Structure

While a specific synthesis for 2,2'-Bithiophene-5-carbothioamide is not extensively documented, a plausible synthetic route can be devised based on established methodologies for analogous compounds.[5][6][7] A likely precursor for this synthesis is 2,2'-Bithiophene-5-carboxaldehyde.[8]

Proposed Synthetic Workflow

The following diagram outlines a proposed two-step synthesis of 2,2'-Bithiophene-5-carbothioamide starting from 2,2'-Bithiophene-5-carboxaldehyde.

Caption: Proposed two-step synthesis of 2,2'-Bithiophene-5-carbothioamide.

Molecular Structure and Conformation

The molecular structure of 2,2'-Bithiophene-5-carbothioamide is presented below. A key structural feature of 2,2'-bithiophene is the dihedral angle between the two thiophene rings. In the solid state, the rings are often coplanar, which maximizes π-conjugation.[1] The carbothioamide group can influence this conformation through steric and electronic interactions.

Caption: Molecular structure of 2,2'-Bithiophene-5-carbothioamide.

Predicted Electronic and Optical Properties

The electronic and optical properties of organic semiconductors are fundamentally governed by their frontier molecular orbitals, the HOMO and LUMO.

Computational Analysis: HOMO, LUMO, and the Energy Gap

Computational studies on substituted 2,2'-bithiophenes have shown that the nature of the substituent significantly impacts the HOMO and LUMO energy levels.[2] The carbothioamide group is generally considered to be an electron-withdrawing group due to the electronegativity of the sulfur and nitrogen atoms and its ability to participate in resonance. This electron-withdrawing nature is expected to lower both the HOMO and LUMO energy levels of the bithiophene core. The magnitude of this shift will determine the resulting HOMO-LUMO gap, which in turn dictates the molecule's absorption spectrum and electrochemical behavior.

The difference between the HOMO and LUMO energies reflects the energy required for electron excitation.[4] A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (a red shift).

Caption: Predicted effect of the carbothioamide group on the HOMO and LUMO energy levels.

Predicted Spectroscopic Properties (UV-Vis and Fluorescence)

The UV-Vis absorption spectrum of a molecule provides information about its electronic transitions. For π-conjugated systems like 2,2'-bithiophene, the primary absorption band corresponds to the π-π* transition from the HOMO to the LUMO. Given the predicted lowering of the HOMO-LUMO gap, it is anticipated that the maximum absorption wavelength (λmax) of 2,2'-Bithiophene-5-carbothioamide will be red-shifted compared to unsubstituted 2,2'-bithiophene.

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence properties of bithiophene derivatives are sensitive to their molecular conformation and environment.[9] The presence of the carbothioamide group may also influence the fluorescence quantum yield.

Predicted Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules and to experimentally determine their HOMO and LUMO energy levels.[10]

Redox Behavior

The oxidation potential of a molecule is related to the energy required to remove an electron from its HOMO, while the reduction potential is related to the energy gained when an electron is added to its LUMO. Due to the predicted lowering of the HOMO and LUMO levels by the electron-withdrawing carbothioamide group, it is expected that 2,2'-Bithiophene-5-carbothioamide will have a higher oxidation potential (be more difficult to oxidize) and a lower reduction potential (be easier to reduce) compared to unsubstituted 2,2'-bithiophene.

| Property | Unsubstituted 2,2'-Bithiophene (Reference) | 2,2'-Bithiophene-5-carbothioamide (Predicted) |

| HOMO Energy Level | Higher | Lower |

| LUMO Energy Level | Higher | Lower |

| HOMO-LUMO Gap | Larger | Smaller |

| Oxidation Potential | Lower | Higher |

| Reduction Potential | Higher | Lower |

| λmax (UV-Vis) | Shorter Wavelength | Longer Wavelength |

Table 1: Predicted trends in the compared to unsubstituted 2,2'-bithiophene.

Experimental Protocols

To validate the predicted properties, the following experimental protocols are recommended.

Synthesis and Purification of 2,2'-Bithiophene-5-carbothioamide

Objective: To synthesize and purify 2,2'-Bithiophene-5-carbothioamide.

Materials:

-

2,2'-Bithiophene-5-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Lawesson's Reagent or Phosphorus Pentasulfide (P4S10)

-

Toluene (dry)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Protocol:

Step 1: Synthesis of 2,2'-Bithiophene-5-carboxaldehyde oxime

-

Dissolve 2,2'-Bithiophene-5-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 2,2'-Bithiophene-5-carbothioamide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the 2,2'-Bithiophene-5-carboxaldehyde oxime (1 equivalent) in dry toluene.

-

Add Lawesson's Reagent (0.6 equivalents) or P4S10 (0.3 equivalents) portion-wise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of Electronic Properties

Objective: To determine the optical and electrochemical properties of the synthesized compound.

A. UV-Vis Absorption and Fluorescence Spectroscopy [11][12][13]

-

Prepare dilute solutions of 2,2'-Bithiophene-5-carbothioamide in a suitable solvent (e.g., dichloromethane or acetonitrile) of known concentrations.

-

Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-800 nm. Determine the wavelength of maximum absorption (λmax).

-

Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the λmax observed in the absorption spectrum.

B. Cyclic Voltammetry (CV) [14][15]

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).

-

Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction peaks.

-

From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using the following equations (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):

-

E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

Potential Applications

Based on its predicted electronic properties, 2,2'-Bithiophene-5-carbothioamide holds promise for several applications in organic electronics:

-

Organic Photovoltaics (OPVs): The tunable HOMO/LUMO levels could make it a suitable donor or acceptor material in bulk heterojunction solar cells.[2]

-

Organic Light-Emitting Diodes (OLEDs): The anticipated fluorescence could be harnessed in the emissive layer of OLEDs.

-

Organic Field-Effect Transistors (OFETs): The planar structure and potential for intermolecular interactions through the carbothioamide group could facilitate ordered packing in the solid state, leading to good charge carrier mobility.

-

Sensors: The presence of the carbothioamide group, with its potential for hydrogen bonding and metal coordination, could enable its use in chemical sensors.

Conclusion

2,2'-Bithiophene-5-carbothioamide represents a compelling yet understudied molecule with significant potential in the realm of organic electronics. This guide has provided a detailed predictive analysis of its electronic properties, grounded in the established knowledge of related bithiophene derivatives. The proposed synthetic route and experimental protocols offer a clear pathway for researchers to synthesize and characterize this compound, thereby validating the theoretical predictions and paving the way for its integration into next-generation electronic devices. The exploration of such novel functionalized bithiophenes is a crucial endeavor in the continuous pursuit of high-performance organic materials.

References

-

White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]

-

National Institutes of Health. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. [Link]

-

ResearchGate. Plot of the HOMO – LUMO gap expressed as Δ E for the 2,2 ′ -bithiophene... [Link]

-

eScholarship.org. Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. [Link]

-

PubChem. [2,2'-Bithiophene]-5-carboxaldehyde. [Link]

-

ResearchGate. Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl). [Link]

-

ResearchGate. The dependence of fluorescence on bithiophene conformation . (A)... [Link]

-

Taylor & Francis Online. Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl). [Link]

-

MDPI. The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring. [Link]

-

ResearchGate. The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy gaps of all the studied Cu(I)-based dyes. [Link]

- Google Patents. Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

-

Royal Society of Chemistry. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. [Link]

-

ResearchGate. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. [Link]

-

Revue Roumaine de Chimie. HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. [Link]

-

Royal Society of Chemistry. A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon. [Link]

-

The Journal of Physical Chemistry C. Spectrophotometric Study of Fluorescence Sensing and Selective Binding of Biochemical Substrates by 2,2. [Link]

-

MDPI. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

-

Wikipedia. 2,2'-Bithiophene. [Link]

-

ResearchGate. UV-vis absorption (left) and fl uorescent emission (right) spectra of... [Link]

-

YouTube. Electrochemistry: The most used, least understood technique | Geoff McConohy. [Link]

Sources

- 1. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2′-联噻吩-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. mdpi.com [mdpi.com]

- 12. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

2,2'-Bithiophene-5-carbothioamide derivatives and their synthesis

An In-Depth Technical Guide to the Synthesis of 2,2'-Bithiophene-5-carbothioamide Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Bithiophene Carbothioamide Scaffold

In the landscape of medicinal chemistry and materials science, the 2,2'-bithiophene unit stands out as a "privileged scaffold." Its unique electronic properties and structural rigidity have made it a cornerstone in the development of organic semiconductors and, increasingly, a pivotal component in novel therapeutic agents.[1][2] Thiophene-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] When functionalized with a carbothioamide (-CSNH₂) group—a known pharmacophore that enhances binding affinity and modulates pharmacokinetic properties—the resulting 2,2'-bithiophene-5-carbothioamide derivatives become highly attractive targets for drug discovery programs.[6][7]

This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights necessary for successful synthesis and iteration. We will dissect the key transformations, from the construction of the core bithiophene structure to the critical installation of the carbothioamide moiety, ensuring each step is presented as a self-validating system grounded in authoritative literature.

Part 1: Constructing the Core Heterocycle - The Synthesis of 2,2'-Bithiophene Precursors

The journey to 2,2'-bithiophene-5-carbothioamide begins with the robust and versatile synthesis of a functionalized 2,2'-bithiophene core. The primary challenge is the selective formation of the C-C bond between the two thiophene rings. Modern organometallic cross-coupling reactions provide the most efficient and high-yielding solutions.

A crucial strategic decision is the choice of the functional group at the 5-position, which will later be converted to the carbothioamide. The most common and effective precursors are the nitrile (-CN) or the carboxamide (-CONH₂) groups. Therefore, our synthetic efforts will be directed towards key intermediates such as 2,2'-Bithiophene-5-carbonitrile or 2,2'-Bithiophene-5-carboxamide .

Palladium-Catalyzed Cross-Coupling: The Gateway to Bithiophenes

Palladium-catalyzed reactions like the Suzuki and Stille couplings are the methods of choice for constructing the 2,2'-bithiophene skeleton.[8]

-

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thiophene boronic acid) with an organohalide (e.g., a bromothiophene) in the presence of a palladium catalyst and a base. Its primary advantages are the commercial availability of a wide range of boronic acids and the generally non-toxic nature of the boron-containing byproducts.[8]

-

Stille Coupling: This method utilizes an organotin (stannane) compound reacting with an organohalide. While highly effective and often tolerant of a wider range of functional groups without the need for a strong base, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant practical drawbacks.[1][8]

The choice between these methods is often dictated by the availability of starting materials and project-specific constraints regarding toxicity and purification. For this guide, we will focus on the more common and environmentally benign Suzuki coupling.

Workflow for Bithiophene Core Synthesis

The logical flow for synthesizing the necessary precursor, 2,2'-Bithiophene-5-carbonitrile, is visualized below.

Caption: Synthetic workflow for 2,2'-Bithiophene-5-carbonitrile via Suzuki coupling.

Part 2: The Critical Transformation - Installing the Carbothioamide Group

With the functionalized bithiophene core in hand, the final and most critical step is the conversion of the precursor group into the desired carbothioamide. There are two primary, highly reliable methods to achieve this.

Method A: Thionation of a Carboxamide Precursor

If the synthetic route yields 2,2'-bithiophene-5-carboxamide, its conversion to the thioamide is achieved through a thionation reaction. The reagent of choice for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Causality Behind the Choice: Lawesson's Reagent is favored over older reagents like phosphorus pentasulfide (P₄S₁₀) for several reasons. It is more soluble in common organic solvents (like toluene or dioxane), generally reacts under milder conditions, and often results in cleaner reactions with higher yields, especially for sensitive or complex substrates.[9][10] The reaction proceeds by replacing the carbonyl oxygen with a sulfur atom.

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Method B: Sulfur Addition to a Nitrile Precursor

Starting from 2,2'-bithiophene-5-carbonitrile, the carbothioamide can be synthesized directly by the addition of a sulfur nucleophile. The most common method involves reacting the nitrile with a source of hydrogen sulfide (H₂S).

Trustworthiness and Safety: While gaseous hydrogen sulfide can be used, its extreme toxicity and unpleasant odor make it impractical and hazardous for most laboratory settings. A safer and equally effective approach is to use a salt of H₂S, such as sodium hydrosulfide (NaSH) or ammonium sulfide, often in a polar solvent like DMF or methanol.[11] This in-situ generation or use of the hydrosulfide anion (SH⁻) provides a reliable and controllable method for the conversion of nitriles to primary thioamides.[11][12]

Part 3: Validated Experimental Protocols

The following protocols are representative, field-proven methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 2,2'-Bithiophene-5-carbonitrile

This protocol details the Suzuki coupling to form the core structure.

| Parameter | Value |

| Reactant 1 | 5-Bromothiophene-2-carbonitrile |

| Reactant 2 | Thiophene-2-boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) |

| Solvent | Toluene |

| Temperature | 90-100 °C (Reflux) |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and toluene (approx. 0.1 M concentration).

-

Inerting: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Add the aqueous sodium carbonate solution (3.0 eq) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The use of a robust catalyst like Pd(PPh₃)₄ is crucial for ensuring high conversion.

-

Reaction: Heat the mixture to reflux (90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,2'-bithiophene-5-carbonitrile as a solid.[8]

Protocol 2: Synthesis of 2,2'-Bithiophene-5-carbothioamide (from Nitrile)

This protocol details the conversion of the nitrile to the thioamide using a safe sulfur source.

| Parameter | Value |

| Reactant | 2,2'-Bithiophene-5-carbonitrile |

| Sulfur Source | Sodium Hydrosulfide Hydrate (NaSH·xH₂O) |

| Co-reagent | Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Atmosphere | Air |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 2,2'-bithiophene-5-carbonitrile (1.0 eq) in DMF.

-

Reagent Addition: Add sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq) to the solution. The magnesium chloride acts as a Lewis acid to activate the nitrile group, facilitating the nucleophilic attack by the hydrosulfide anion.[11]

-

Reaction: Stir the mixture at room temperature. The progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete in 2-4 hours.

-

Work-up: Pour the reaction mixture into ice-water. A precipitate of the product should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexanes to remove any unreacted starting material. The product can be further purified by recrystallization to yield 2,2'-bithiophene-5-carbothioamide.[11]

Part 4: Biological and Therapeutic Context

The strategic value of synthesizing 2,2'-bithiophene-5-carbothioamide derivatives is underscored by the diverse biological activities reported for related structures. The bithiophene core is a known bioisostere of biphenyl and other aromatic systems, allowing it to interact with a wide range of biological targets.[2]

-

Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as potent anticancer agents.[6][13] They can act as inhibitors of crucial cellular pathways or induce apoptosis in cancer cells.[14]

-

Antimicrobial and Antifungal Properties: The thiophene nucleus is a component of several antimicrobial drugs.[2][6] Bithiophene and terthiophene derivatives have demonstrated significant antifungal activity, often through photoactivated mechanisms that generate reactive oxygen species.[15]

-

Anti-inflammatory and Enzyme Inhibition: Thiophene-based molecules have shown promise as anti-inflammatory agents and as inhibitors for enzymes like carbonic anhydrase and lipoxygenase.[7]

The synthesis of a library of 2,2'-bithiophene-5-carbothioamide derivatives, with various substitutions on the thiophene rings, is a validated strategy for discovering novel leads in these therapeutic areas.

References

-

Al-bayati, M. A. F., & Al-Amiery, A. A. (2011). SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. Central European Journal of Chemistry. [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Wikipedia. (2023). Thiophene. In Wikipedia. [Link]

-

Gorh, S., et al. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules. [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Kroon, J., et al. (2013). A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

El-Naggar, A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]

-

Mishra, S., et al. (2025). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. Chemistry & Biodiversity. [Link]

-

Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

ResearchGate. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. [Link]

-

ChemTube3D. (n.d.). Thiophene formation - Lawesson's reagent. ChemTube3D. [Link]

-

Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Gorh, S., et al. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis scheme for dicationic bithiophene-5-carboxamidine derivative 6. ResearchGate. [Link]

-

Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

-

Al-bayati, M. A. F., & Al-Amiery, A. A. (2011). Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. Central European Journal of Chemistry. [Link]

-

Mares, D., et al. (1994). Antifungal activity of some 2,2':5',2"-terthiophene derivatives. Mycoses. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. [Link]

-

Badria, F. A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

-

Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Al-Omran, F., et al. (2006). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Shang, Y., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. [Link]

-

Gierczyk, B., & Zalas, M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

-

ResearchGate. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

-

Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal activity of some 2,2':5',2"-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of 2,2'-Bithiophene-5-carbothioamide: A Multifunctional Building Block for Advanced Materials

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a forward-looking technical analysis of the potential applications of 2,2'-Bithiophene-5-carbothioamide. While direct experimental data on this specific molecule is nascent, this document synthesizes established principles from the well-documented chemistry of its parent structure, 2,2'-bithiophene, and the versatile thioamide functional group. We will project its utility in organic electronics, chemosensor technology, and coordination chemistry, providing hypothetical yet robust experimental frameworks to stimulate future research.

Part 1: Foundational Chemistry and Synthesis

Molecular Structure and Projected Properties

2,2'-Bithiophene-5-carbothioamide is an aromatic heterocyclic compound featuring a π-conjugated bithiophene core functionalized with a carbothioamide group at the 5-position. This unique combination of a proven organic semiconductor scaffold and a versatile functional group suggests a rich potential for material science applications.

-

The 2,2'-Bithiophene Core: The bithiophene unit provides a planar, electron-rich, and π-conjugated backbone. This structure is fundamental to the electronic properties of many organic semiconductors, facilitating charge delocalization and transport along the molecular axis.[1][2] Materials based on this core are known for their stability and tunable electronic properties, making them cornerstones in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[3][4][5]

-

The 5-Carbothioamide Group (-CSNH₂): The introduction of the thioamide group imparts several key characteristics:

-

Metal Chelation: The soft sulfur and hard nitrogen atoms create a bidentate chelation site, ideal for coordinating with a variety of metal ions. This is a crucial feature for developing chemosensors and metal-organic materials.

-

Hydrogen Bonding: The N-H protons and the thiocarbonyl sulfur can act as hydrogen bond donors and acceptors, respectively. This can induce self-assembly and influence intermolecular packing in the solid state, which is critical for optimizing charge transport in organic electronic devices.

-

Chemical Handle: The thioamide group serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex derivatives and polymers.

-

Caption: Molecular structure of 2,2'-Bithiophene-5-carbothioamide.

Proposed Synthetic Pathway

While dedicated synthetic routes for 2,2'-Bithiophene-5-carbothioamide are not extensively published, a logical and efficient pathway can be proposed starting from the commercially available precursor, 2,2'-Bithiophene-5-carboxaldehyde.[6][7] The conversion of an aldehyde to a thioamide is a well-established transformation in organic chemistry.

Proposed Reaction: Thionation of 2,2'-Bithiophene-5-carboxaldehyde using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in the presence of an ammonia source. A more direct one-pot method involves reacting the aldehyde with elemental sulfur and aqueous ammonia.

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol: Synthesis from Aldehyde

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2'-Bithiophene-5-carboxaldehyde (1.94 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), and 100 mL of dioxane.

-

Reaction: Add 30 mL of concentrated aqueous ammonia (28-30%) to the stirred suspension.

-

Reflux: Heat the mixture to reflux (approximately 101°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate should form.

-

Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 2,2'-Bithiophene-5-carbothioamide.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Prospective Applications in Material Science

Organic Electronics: A Functional Monomer for Semiconducting Polymers

Causality and Rationale: Polythiophenes are a leading class of p-type organic semiconductors.[5][8][9] Their electrical properties are highly dependent on the regioregularity of the polymer chain and the degree of intermolecular order (packing), which facilitates charge hopping between chains.[1][10] We hypothesize that polymerizing 2,2'-Bithiophene-5-carbothioamide will create a functionalized poly(bithiophene). The thioamide side chains could promote favorable intermolecular interactions via hydrogen bonding, potentially leading to enhanced solid-state packing and improved charge carrier mobility compared to analogous polymers with simple alkyl side chains.

Proposed Experimental Workflow: Electropolymerization

Electropolymerization is a powerful technique to directly deposit a thin, uniform film of a conductive polymer onto an electrode surface.[11] This method allows for precise control over film thickness and is ideal for device fabrication.

Caption: Workflow for electropolymerization and film characterization.

Detailed Protocol: Electropolymerization

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte in anhydrous acetonitrile. Dissolve 2,2'-Bithiophene-5-carbothioamide to a final concentration of 10 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

-

Polymerization: Immerse the electrodes in the electrolyte solution and purge with argon for 15 minutes. Initiate electropolymerization by cycling the potential between 0 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increasing redox wave in the cyclic voltammogram indicates successful polymer deposition.

-

Film Processing: After deposition, rinse the polymer-coated ITO slide with fresh acetonitrile to remove residual monomer and electrolyte, then dry under a stream of nitrogen.

-

Characterization:

-

Spectroelectrochemistry: Analyze the optical properties (UV-Vis absorption) of the film in both its neutral and oxidized (doped) states.

-

Conductivity Measurement: Measure the sheet resistance of the film using a four-point probe to calculate conductivity.

-

Morphology: Image the film surface using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to assess uniformity and microstructure.

-

Table 1: Projected Properties of Poly(2,2'-Bithiophene-5-carbothioamide)

| Property | Poly(3-hexylthiophene) (P3HT) - Reference | Projected Poly(2,2'-Bithiophene-5-carbothioamide) | Rationale for Projection |

| Conductivity (doped) | 1 - 1000 S/cm[1] | 10 - 500 S/cm | Potentially enhanced intermolecular order due to H-bonding could improve charge transport. |

| Optical Band Gap | ~1.9 - 2.1 eV | ~2.0 - 2.3 eV | The thioamide is an electron-withdrawing group, which may slightly widen the band gap compared to alkyl-substituted polythiophenes. |

| Solubility | Soluble in common organic solvents | Potentially soluble in polar aprotic solvents (DMF, DMSO) | The polar thioamide group will alter solubility characteristics. |

| Morphology | Semi-crystalline fibrils | Potentially higher degree of crystallinity | Hydrogen bonding can drive self-assembly into more ordered domains. |

Chemosensors for Selective Ion Detection

Causality and Rationale: Thiophene-based fluorescent and colorimetric chemosensors are well-established tools for detecting environmentally and biologically relevant ions.[12][13][14] The design principle often involves linking a fluorophore (the bithiophene unit) to a receptor (the ion-binding site).[15] The thioamide group is an excellent receptor for soft heavy metal cations like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) due to the high affinity of sulfur for these metals. Upon binding a target ion, the internal charge transfer (ICT) character of the molecule would be modulated, leading to a distinct and measurable change in its color (absorption spectrum) or fluorescence emission.[13]

Proposed Experimental Workflow: Colorimetric Sensing Assay

Caption: Workflow for evaluating chemosensor performance via UV-Vis titration.

Detailed Protocol: UV-Vis Titration for Metal Ion Detection

-

Stock Solutions: Prepare a 1.0 mM stock solution of 2,2'-Bithiophene-5-carbothioamide in DMSO. Prepare 10 mM stock solutions of various metal salts (e.g., Hg(ClO₄)₂, Pb(ClO₄)₂, Cd(ClO₄)₂, Zn(ClO₄)₂, Cu(ClO₄)₂, Fe(ClO₄)₃) in deionized water.

-

Assay Preparation: In a quartz cuvette, place 2.9 mL of a buffered aqueous solution (e.g., HEPES buffer, pH 7.4). Add 100 µL of the sensor stock solution to achieve a final concentration of ~33 µM.

-

Initial Measurement: Record the initial UV-Vis absorption spectrum of the sensor solution from 300 nm to 700 nm.

-

Titration: Add small aliquots (e.g., 2-10 µL) of a specific metal salt stock solution to the cuvette. After each addition, mix thoroughly and record the new UV-Vis spectrum.

-

Selectivity Test: Repeat the experiment with different metal ions to assess the sensor's selectivity. A significant spectral shift or change in absorbance only in the presence of a specific ion indicates high selectivity.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion to determine the detection limit and association constant.

Table 2: Projected Response of 2,2'-Bithiophene-5-carbothioamide to Various Metal Ions

| Metal Ion | Expected Interaction | Projected Color Change | Projected Spectral Shift (Δλ_max) |

| Hg²⁺ | Strong coordination with thioamide S and N atoms | Yellow to Orange/Red | +30 to +60 nm |

| Pb²⁺ | Moderate coordination | Yellow to Pale Orange | +15 to +30 nm |

| Cd²⁺ | Moderate coordination | Yellow to Pale Orange | +10 to +25 nm |

| Cu²⁺ | Strong coordination, potential fluorescence quenching | Yellow to Brownish-Yellow | +20 to +40 nm |

| Zn²⁺, Na⁺, K⁺, Ca²⁺ | Weak or no interaction (Hard metals) | No significant change | < 5 nm |

References

A comprehensive list of references will be compiled here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiophene - Wikipedia [en.wikipedia.org]

- 12. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish | MDPI [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2,2'-Bithiophene-5-carbothioamide: Synthesis, Characterization, and Potential as a Bioactive Agent

Introduction: The Promise of the Bithiophene Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity is paramount. Within this endeavor, heterocyclic compounds, particularly those containing sulfur, have emerged as a privileged class of scaffolds. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of numerous pharmaceuticals due to its versatile chemical reactivity and ability to engage in various biological interactions. When two thiophene rings are linked, they form the 2,2'-bithiophene core, a structure that has garnered significant interest for its unique electronic properties and its presence in a range of biologically active molecules.

This technical guide delves into the chemistry and potential biological significance of a specific, yet largely unexplored, derivative: 2,2'-Bithiophene-5-carbothioamide . The introduction of the carbothioamide (-CSNH2) functional group, a bioisostere of the carboxamide group, is a strategic modification known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their biological activity. This guide will provide a comprehensive literature review of the synthesis, characterization, and the promising antimicrobial and anticancer potential of this molecule, drawing upon the wealth of knowledge available for its structural analogues.

Proposed Synthesis of 2,2'-Bithiophene-5-carbothioamide: A Road Map for the Bench Scientist

Route 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a classic and reliable method for the synthesis of thioamides from aldehydes.[1][2][3] This one-pot, multi-component reaction involves the use of an amine and elemental sulfur.[1][2]

Experimental Protocol: Willgerodt-Kindler Synthesis of 2,2'-Bithiophene-5-carbothioamide

-